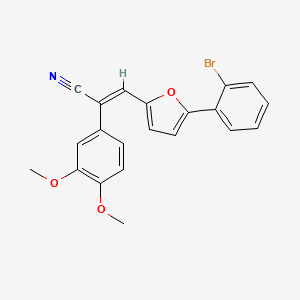
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C21H16BrNO3 and its molecular weight is 410.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, characterization, and biological activity of this compound based on recent studies and findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction between substituted furan derivatives and acrylonitrile. Various methods have been employed to achieve high yields and purity of the compound. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry have confirmed the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
- Cell Viability Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia). IC50 values were determined to be in the micromolar range, indicating potent activity .
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways. Molecular dynamics simulations indicated interactions with key proteins involved in cell survival pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 12.5 | Apoptosis via caspase activation |
| Jurkat | 15.0 | Induction of mitochondrial dysfunction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- In Vitro Testing : The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed important insights into how modifications to the molecular structure can enhance or diminish biological activity. For instance:
- Bromine Substitution : The presence of the bromine atom in the phenyl ring significantly increases the compound's potency against cancer cells.
- Dimethoxy Groups : The methoxy groups on the phenyl ring contribute to increased lipophilicity, enhancing cellular uptake .
Case Studies
A notable study involved evaluating the efficacy of this compound in a murine model of cancer. The results demonstrated a marked reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound.
Propriétés
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c1-24-20-9-7-14(12-21(20)25-2)15(13-23)11-16-8-10-19(26-16)17-5-3-4-6-18(17)22/h3-12H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMERPDWZYJTN-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














